Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)-
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Overview
Description
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)- is a complex organic compound that features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at the 5-position and a methanone group attached to a 2-methylphenyl ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-b]pyridine ring system.
Attachment of the Methanone Group: The methanone group is introduced through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Substitution with 2-Methylphenyl: The final step involves the substitution of the methanone group with a 2-methylphenyl ring, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)- has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-
- Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropyl-
Uniqueness
Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(2-methylphenyl)- is unique due to the presence of the 2-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Properties
CAS No. |
858117-64-3 |
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Molecular Formula |
C15H11BrN2O |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C15H11BrN2O/c1-9-4-2-3-5-11(9)14(19)13-8-18-15-12(13)6-10(16)7-17-15/h2-8H,1H3,(H,17,18) |
InChI Key |
SUVBCKMRHZEMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC3=C2C=C(C=N3)Br |
Origin of Product |
United States |
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